Dimethyl-d6 phthalate
Overview
Description
Dimethyl-d6 phthalate is a deuterium-labeled version of Dimethyl phthalate . It is commonly used as a plasticizer to impart flexibility to rigid polyvinylchloride (PVC) resins . It is also known as an endocrine disruptor and a ubiquitous pollutant .
Synthesis Analysis
The synthesis of Dimethyl-d6 phthalate involves the use of CD3OD . The yield of Dimethyl-d6 phthalate was 88.0% based on CD3OD consumed . The product was confirmed by NMR and MS to be the target compound .Molecular Structure Analysis
The molecular formula of Dimethyl-d6 phthalate is C10D6H4O4 . It has a molecular weight of 200.22 g/mol . The InChI string isInChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3
. Chemical Reactions Analysis
Dimethyl-d6 phthalate can be analyzed using High-Performance Liquid Chromatography (HPLC) . A reversed-phase isocratic and gradient elution and UV detection method was used for the individual and simultaneous determination of these phthalate derivatives .Physical And Chemical Properties Analysis
Dimethyl-d6 phthalate has a boiling point of 282 °C and a melting point of 2 °C . It has a density of 1.214 g/mL at 25 °C .Scientific Research Applications
Interaction with Trypsin
Dimethyl phthalate (DMP) has been studied for its interaction with trypsin, an enzyme in the human body. Research has indicated that DMP forms a complex with trypsin, driven primarily by hydrophobic interactions, leading to conformational changes in trypsin. This interaction inhibits trypsin activity and is significant in understanding the toxicological effects of DMP (Wang, Zhang, & Wang, 2015).
Electrocoagulation Treatment
DMP has been treated using electrocoagulation with stainless steel electrodes. This method achieved complete destruction of DMP, even at high initial concentrations, indicating its effectiveness in treating DMP contamination (Kabdaşlı et al., 2009).
Biodegradation by Bacillus thuringiensis
The biodegradation of DMP by Bacillus thuringiensis, an aerobic bacterium, has been documented. This bacterium can degrade DMP under aerobic conditions, making it a potential candidate for commercial-scale bioremediation of DMP contamination (Surhio et al., 2014).
Anaerobic/Anoxic/Oxic System Degradation
Studies have explored the degradation behavior of DMP in anaerobic/anoxic/oxic (AAO) treatment systems. These findings are significant for understanding the fate of DMP in wastewater treatment processes (Zhang et al., 2016).
Aquatic Food Web Distribution
Research on DMP in marine aquatic food webs reveals its distribution and comparison to polychlorinated biphenyls (PCBs). This information is crucial for understanding the environmental impact and bioaccumulation of DMP in aquatic ecosystems (Mackintosh et al., 2004).
Soil Remediation
The effectiveness of persulfate at ambient temperature in degrading DMP in soil slurries has been evaluated. This study provides practical knowledge for treating DMP-contaminated soil and groundwater (Wang, Deng, & Yang, 2014).
Impact on Bacterial Communities
DMP's impact on bacterial communities and functions in black soils has been studied, showing that it alters the metabolic activity and functional diversity of soil microbes. This research is important for understanding the ecological consequences of DMP pollution (Wang et al., 2015).
Safety And Hazards
Future Directions
Phthalates, including Dimethyl-d6 phthalate, are endocrine-disrupting chemicals that can induce neurological disorders . Future research should focus on expanding the current knowledge concerning their toxicity mechanism to comprehend their harmful effect on human health .
Relevant Papers Several papers have been published on the topic of Dimethyl-d6 phthalate. These include studies on the impacts of phthalates on human health , the mechanism of action between dimethyl phthalate and herring sperm DNA , and the effects and mechanisms of phthalates’ action on neurological processes and neural health .
properties
IUPAC Name |
bis(trideuteriomethyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQCNGHVCWTJSM-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-d6 phthalate | |
CAS RN |
85448-30-2 | |
Record name | 1,2-Benzenedicarboxylic acid, di(methyl-d3) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085448302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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